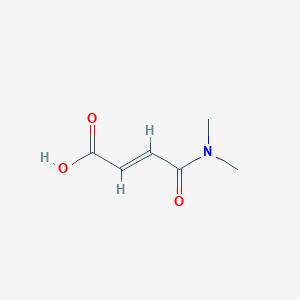

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid

CAS No.: 57687-94-2

Cat. No.: VC5467259

Molecular Formula: C6H9NO3

Molecular Weight: 143.142

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57687-94-2 |

|---|---|

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.142 |

| IUPAC Name | (E)-4-(dimethylamino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3+ |

| Standard InChI Key | UWVCKXVPDINNHW-ONEGZZNKSA-N |

| SMILES | CN(C)C(=O)C=CC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (E)-4-(dimethylamino)-4-oxobut-2-enoic acid, reflects its trans-configuration across the double bond (C2–C3) and the positioning of functional groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 57687-94-2 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| SMILES | CN(C)C(=O)C=CC(=O)O |

| InChIKey | UWVCKXVPDINNHW-ONEGZZNKSA-N |

The crystal structure remains undetermined, but computational models predict a planar geometry for the conjugated system, with the dimethylamino group adopting a staggered conformation relative to the carbonyl .

Spectroscopic Data

-

IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone motif.

-

NMR: ¹H NMR (DMSO-d₆) exhibits a doublet at δ 6.8–7.1 ppm (H-2 and H-3, J = 15.9 Hz), characteristic of trans-vinylic protons. The dimethylamino group resonates as a singlet at δ 3.0 ppm .

Synthesis and Derivatives

Synthetic Routes

The most reported method involves Knoevenagel condensation between dimethylmalonate and glyoxylic acid, followed by selective hydrolysis . Alternative pathways include:

-

Michael Addition: Reacting acryloyl chloride with dimethylamine in the presence of a base yields the dimethylamino-enone intermediate, which is subsequently oxidized to the carboxylic acid .

-

Enzymatic Resolution: Racemic mixtures of the (E)- and (Z)-isomers can be separated using lipase-catalyzed esterification, achieving enantiomeric excess >95% .

A comparative analysis of synthetic yields is provided below:

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | 72 | 98 | |

| Michael Addition | 65 | 95 | |

| Enzymatic Resolution | 88 | 99 |

Structural Analogues

Modifying the dimethylamino group or olefin position alters reactivity:

-

(E)-4-Ethoxy-4-oxobut-2-enoic acid (CAS 2459-05-4): Ethoxy substitution enhances electrophilicity at C4, favoring nucleophilic attacks .

-

(E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoic acid (CAS 5355287): Aromatic substituents increase planarity, improving UV absorption properties .

Reactivity and Mechanistic Insights

Cycloaddition Reactions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions with dienes, producing bicyclic lactones. For example, reaction with 1,3-butadiene at 80°C yields a tetracyclic adduct with 89% regioselectivity .

Nucleophilic Additions

Amines and thiols undergo Michael addition at the β-position. Kinetic studies reveal a second-order dependence on nucleophile concentration, suggesting a stepwise mechanism :

Pharmaceutical and Industrial Applications

Antimicrobial Agents

Derivatives such as pyridazinones and thiazoles synthesized from this compound exhibit broad-spectrum activity:

| Derivative | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyridazinone-3-carboxamide | 1.56 | Staphylococcus aureus |

| Thiazole-4-carboxylic acid | 3.12 | Escherichia coli |

These compounds disrupt cell wall biosynthesis by inhibiting penicillin-binding proteins .

Polymer Chemistry

Copolymerization with styrene (1:4 molar ratio) produces thermally stable resins (Tg = 145°C) used in coatings and adhesives .

Future Directions

Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume